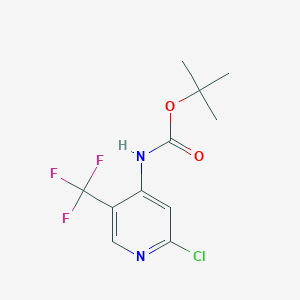
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” is a compound with the molecular weight of 296.68 . It is used in drug synthesis and is an important compound for the development of non-small cell lung cancer treatments .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” is represented by the linear formula C11H12ClF3N2O2 . The InChI Code for this compound is 1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” is a solid at room temperature . It is stored at temperatures between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis of Pyrazoles : tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate has been used in the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating its utility in creating diverse molecular structures (Martins et al., 2012).
Halogen Bond Formation : This compound plays a role in forming bifurcated N-H...O hydrogen bonds and C-X...O halogen bonds, contributing to the study of intermolecular interactions in molecular crystals (Baillargeon et al., 2017).
Catalysis Research : Used in palladium-catalyzed amination and intramolecular amidation processes, showcasing its role in facilitating complex chemical transformations (Scott, 2006).
Structural Studies
Crystal Structure Analysis : The compound has been used to understand the crystal structures of related carbamate derivatives, shedding light on hydrogen bonding patterns and molecular packing (Das et al., 2016).
Ligand Design for Complexes : Its derivatives have been explored in the design of complexes, such as Ir(III) complexes, where its structural features contribute to unique emission properties (Song et al., 2016).
Medicinal Chemistry and Pharmacology
- Antimalarial Research : Derivatives of this compound have been studied for their potential in treating malaria, highlighting its relevance in drug discovery (Chavchich et al., 2016).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions of “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” are promising, especially in the field of medicine. It is an important compound for drug synthesis and is a candidate for the treatment of non-small cell lung cancer . It is expected that many novel applications of this compound will be discovered in the future .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJQOLWGMPXHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

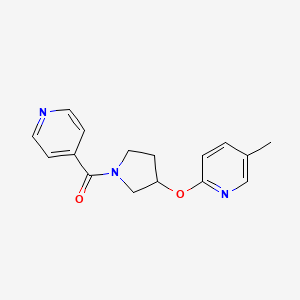

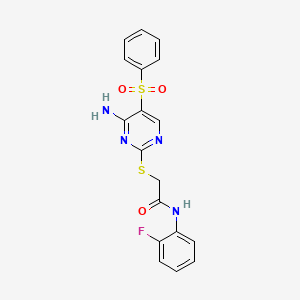

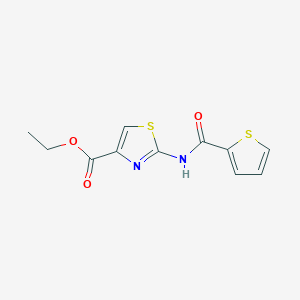
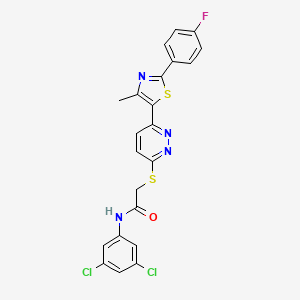
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)
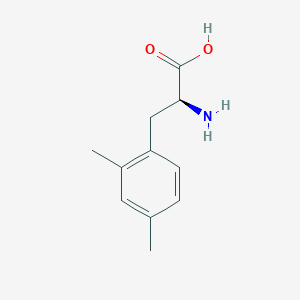
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2963881.png)
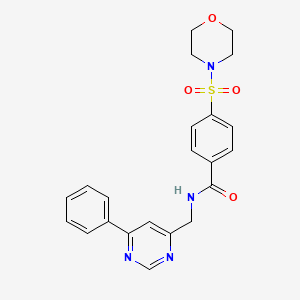
![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2963883.png)
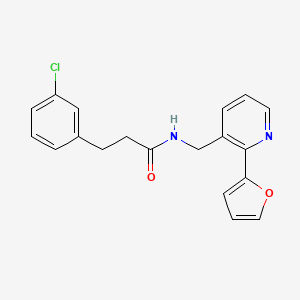
![2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2963886.png)
